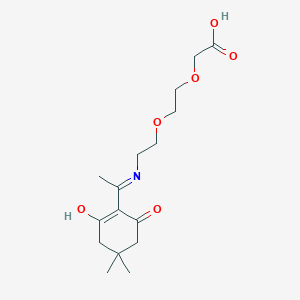
Dde-o2oc-oh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dde-o2oc-oh, also known as 1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl ester, is a chemical compound used primarily in peptide synthesis. It is a derivative of the Dde protecting group, which is widely used in solid-phase peptide synthesis (SPPS) to protect amino groups during the synthesis process. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in the field of peptide chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dde-o2oc-oh typically involves the reaction of 4,4-dimethyl-2,6-dioxocyclohexanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The compound is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Dde-o2oc-oh undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at room temperature.
Substitution: Common nucleophiles include amines and alcohols, and the reactions are usually carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Oxidation and Reduction: These reactions require specific oxidizing or reducing agents, such as potassium permanganate for oxidation or lithium aluminum hydride for reduction.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and ethanol.
Substitution: Yields various substituted products depending on the nucleophile used.
Oxidation and Reduction: Produces oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Dde-o2oc-oh has several applications in scientific research, including:
Peptide Synthesis: Used as a protecting group for amino acids in SPPS, allowing for the selective deprotection of amino groups without affecting other functional groups.
Medicinal Chemistry: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Used in the modification of biomolecules for various applications, including drug delivery and diagnostics.
Material Science: Utilized in the synthesis of peptide-based materials with unique properties for use in nanotechnology and biotechnology.
Mechanism of Action
The mechanism of action of Dde-o2oc-oh involves the protection of amino groups during peptide synthesis. The compound forms a stable carbamate linkage with the amino group, preventing unwanted reactions during the synthesis process. The protecting group can be removed under mild acidic conditions, typically using a solution of trifluoroacetic acid in dichloromethane, to yield the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc (9-Fluorenylmethyloxycarbonyl): Another widely used protecting group in peptide synthesis, known for its stability and ease of removal under basic conditions.
Boc (tert-Butyloxycarbonyl): A protecting group used for amino acids, which can be removed under acidic conditions.
Cbz (Carbobenzoxy): Used for protecting amino groups, removable by catalytic hydrogenation.
Uniqueness
Dde-o2oc-oh is unique in its ability to be removed under mild acidic conditions, which is advantageous in cases where other protecting groups may not be suitable. Its stability during the synthesis process and ease of removal make it a preferred choice for specific applications in peptide chemistry.
Properties
IUPAC Name |
2-[2-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6/c1-11(15-12(18)8-16(2,3)9-13(15)19)17-4-5-22-6-7-23-10-14(20)21/h18H,4-10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHICFPPUJJDEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCOCCOCC(=O)O)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
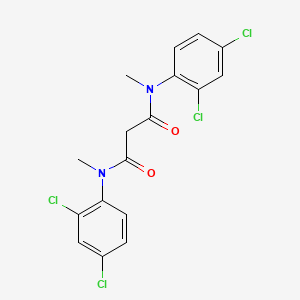
![2-Methyl-6-(5-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B2601838.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2601839.png)
![Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride](/img/structure/B2601840.png)
![Oxalic acid; bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate)](/img/structure/B2601845.png)
![5-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4-carbothioamide](/img/structure/B2601846.png)
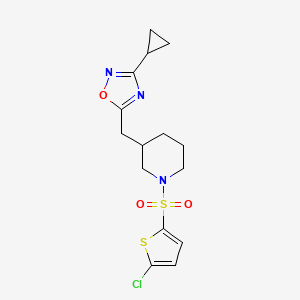
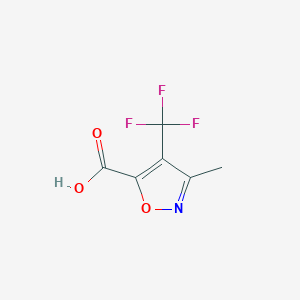
![4-(4-Tert-butylphenyl)-4-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoic acid](/img/structure/B2601852.png)
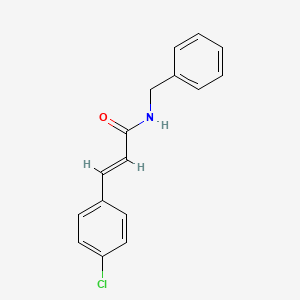
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2601854.png)
![2-amino-4-(3-chlorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2601855.png)
![8-(4-fluorophenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2601856.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2601857.png)
